molecular formula C9H9NOS B1581558 5-Methoxy-2-methylbenzothiazole CAS No. 2941-69-7

5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558
CAS No.: 2941-69-7
M. Wt: 179.24 g/mol
InChI Key: SAQMNBWVOKYKPZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzothiazole (CAS: 2941-69-7) is a heterocyclic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It features a benzothiazole core substituted with a methoxy group at position 5 and a methyl group at position 2. This compound is a key intermediate in organic synthesis, particularly in the preparation of cyanine dyes and kinase inhibitors. For instance, it serves as a precursor in the synthesis of CH3O-TO and CH3O-TO-CF3, cyanine dyes used in fluorescence applications .

Preparation Methods

Preparation via Cyclization of 2-Aminothiophenol Derivatives with Acetic Anhydride

One of the most industrially relevant and efficient methods for preparing 2-methylbenzothiazole derivatives, including 5-methoxy substituted analogs, involves the cyclization of 2-aminothiophenol halides with acetic anhydride in glacial acetic acid.

Process Overview:

  • Reactants: 2-Aminothiophenol halide (with substituents such as methoxy, chloro, or bromo groups), acetic anhydride, and glacial acetic acid as solvent.
  • Conditions: Heating the mixture at 110–150°C for 0.5–2 hours.
  • Workup: After reaction completion, the mixture is cooled to 0–5°C, and aqueous sodium hydroxide (2–10% mass concentration) is added dropwise to adjust the pH to neutral (~7.0).
  • Extraction: The product is extracted using organic solvents such as methylene dichloride, benzene, ether, or hexane.
  • Isolation: Organic solvents are removed by distillation, yielding the 2-methylbenzothiazole derivative with high purity (around 99.5%) and excellent yields (90–92%).

Advantages:

  • No catalyst is required, simplifying operation and reducing cost.
  • Short reaction time and high efficiency suitable for industrial scale.
  • Reusable organic solvents minimize environmental impact.
  • Low energy consumption.

Representative Data from Patent CN103232407B:

Parameter Range/Value Notes
Temperature 110–150°C Reaction temperature
Reaction time 0.5–2.0 hours Duration of cyclization
Sodium hydroxide concentration 2–10% (mass) For pH adjustment
pH after neutralization 7.0 ± 0.5 Neutralization endpoint
Organic solvents for extraction Methylene dichloride, benzene, ether, hexane Solvent choice for extraction
Product purity ~99.5% High purity product
Yield 90–92% High efficiency

Example (Embodiment for 5-Methoxy Derivative):

Although the patent examples focus on halogenated derivatives, the methodology applies similarly to methoxy-substituted 2-aminothiophenols, enabling the synthesis of 5-methoxy-2-methylbenzothiazole by replacing halogenated aminothiophenols with 5-methoxy-2-aminothiophenol under analogous conditions.

One-Pot Synthesis from Bis(2-nitrophenyl) Disulfides Using Reducing Agents

An alternative preparation method reported involves the reduction and cyclization of bis(2-nitrophenyl) disulfides in acidic media using sodium dithionite or sodium sulfite as reducing agents.

Process Summary:

  • Starting Material: 1,2-bis(4-methoxy-2-nitrophenyl) disulfide.
  • Solvent: Acetic acid or formic acid.
  • Reducing Agent: Sodium dithionite or sodium sulfite added portionwise under vigorous stirring.
  • Conditions: Reaction mixture heated to boiling point and maintained for 16 hours.
  • Workup: Cooling, addition of water, extraction with organic solvents (e.g., chloroform), and solvent removal.
  • Product: this compound obtained as a pale yellow oil with yields around 78%.

Key Features:

  • One-pot synthesis combining reduction and cyclization.
  • Avoids isolation of intermediate aminothiophenols.
  • Suitable for large-scale synthesis with good yields.

Representative Data:

Parameter Value/Condition Notes
Disulfide amount ~0.54 mol Starting material
Solvent volume ~1500 mL acetic acid Reaction medium
Reducing agent amount ~4.35 mol sodium dithionite Added portionwise
Reaction time 16 hours Prolonged heating
Temperature Boiling point of solvent (~118°C for acetic acid) Reaction temperature
Yield ~78% Isolated product

This method is described in detail in a recent practical synthesis report and is valuable for producing 5-methoxy substituted benzothiazoles.

Summary Table of Preparation Methods

Method Key Steps Conditions Yield (%) Purity (%) Advantages
Cyclization of 2-aminothiophenol + Acetic anhydride Heating in glacial acetic acid, neutralization, extraction 110–150°C, 0.5–2 h, pH 7 neutralization 90–92 ~99.5 Catalyst-free, industrial scale, reusable solvents
One-pot reduction of bis(2-nitrophenyl) disulfides Reduction with sodium dithionite, cyclization Boiling acetic acid, 16 h ~78 Not specified One-pot, avoids intermediate isolation
N-Alkylation and carbamoylation of commercial this compound N-alkylation, acylation, demethylation, carbamoylation Room temp to moderate heating, various solvents 31–96 (step-dependent) High (chromatography purified) Versatile for derivative synthesis

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
5-Methoxy-2-methylbenzothiazole has been extensively studied for its anticancer activities. Research indicates that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines. For instance, a study demonstrated that modifications to the benzothiazole core led to compounds with improved selectivity and potency against specific cancer types, including breast and lung cancers .

Alzheimer's Disease Research
In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), this compound has been utilized in the synthesis of multitarget ligands that inhibit key enzymes involved in AD pathology. A recent study highlighted its role in developing rivastigmine-INDY hybrids, which showed promising inhibitory activity against butyrylcholinesterase and dual inhibition of kinases involved in AD progression . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance brain permeability and therapeutic efficacy .

Agrochemical Formulations

The compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its application in agrochemical formulations aims to improve crop yields while minimizing environmental impact. The unique properties of this compound allow for the development of more effective and environmentally friendly agricultural chemicals .

Material Science

In material science, this compound is incorporated into polymers to enhance thermal stability and resistance to degradation. This makes it valuable for applications in coatings and plastics, where durability is essential. The compound's ability to improve the mechanical properties of materials has been documented in various studies .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various substances. Its use is crucial for quality control processes in manufacturing settings, ensuring compliance with safety and regulatory standards .

Data Table: Applications Overview

Application Area Specific Uses Key Findings/Studies
Pharmaceutical DevelopmentAnticancer agents, Alzheimer's treatmentPotent inhibitors developed; multitarget ligands for AD
Agrochemical FormulationsPesticides and herbicidesEnhances crop yields; eco-friendly formulations
Material SciencePolymers for coatings and plasticsImproved thermal stability documented
Analytical ChemistryReagent for substance detectionEssential for quality control processes

Case Studies

  • Anticancer Activity Study : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting potential for further drug development .
  • Alzheimer's Disease Multitarget Approach : Research focused on developing hybrid compounds combining elements from rivastigmine with benzothiazole derivatives demonstrated notable inhibition of cholinesterases and kinases associated with AD. This approach highlights the potential for creating effective multitarget therapies that address the multifactorial nature of neurodegenerative diseases .
  • Agrochemical Development : The integration of this compound into pesticide formulations was shown to improve efficacy against specific pests while reducing environmental toxicity profiles, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzothiazoles are highly sensitive to substituent modifications. Below is a comparison with structurally related compounds:

Compound Name CAS Number Substituents Key Applications References
5-Methoxy-2-methylbenzothiazole 2941-69-7 5-OCH₃, 2-CH₃ Cyanine dyes, kinase inhibitors
5-Chloro-2-methylbenzothiazole 1006-99-1 5-Cl, 2-CH₃ Commercial chemical synthesis
2,5-Dimethylbenzothiazole 95-26-1 2-CH₃, 5-CH₃ Laboratory research (undeveloped)
5-Bromo-2-methylbenzothiazole N/A 5-Br, 2-CH₃ Research reagent
5-Methoxy-2-methylbenzoselenazole N/A S replaced with Se, 5-OCH₃, 2-CH₃ Electronic material studies

Key Observations :

  • Electron-withdrawing vs. donating groups : The methoxy group (-OCH₃) in this compound is electron-donating, enhancing resonance stabilization, whereas chloro (-Cl) and bromo (-Br) substituents are electron-withdrawing, altering reactivity in electrophilic substitutions .

Key Observations :

  • Microwave synthesis improves reaction speed and yield for this compound compared to traditional reflux methods .
  • Substituent steric effects (e.g., bulky benzyl groups) reduce yields in benzimidazole derivatives .

Physical Properties and Commercial Availability

Compound Purity (Commercial) Melting Point (°C) Availability Reference
This compound ≥97% Not reported Lab stage
5-Chloro-2-methylbenzothiazole >98% Not reported Commercial
5-Bromo-2-methylbenzothiazole 98% (GC) Not reported Pilot-scale

Key Observations :

  • Higher halogenated derivatives (Cl, Br) are more commonly commercialized, possibly due to broader applications in agrochemicals .
  • Methoxy-substituted benzothiazoles remain niche, reflecting specialized research use .

Biological Activity

5-Methoxy-2-methylbenzothiazole is an organic compound with the molecular formula C9H9NOS\text{C}_9\text{H}_9\text{NOS} and a molecular weight of 179.24 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of glacial acetic acid. This method allows for the efficient production of the compound, which can then be further modified to explore its biological activities.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can form sulfoxides and sulfones.
  • Reduction : Converts to its corresponding amine.
  • Substitution : Electrophilic substitution can occur at the benzothiazole ring, leading to various derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In studies, derivatives of this compound were tested against Gram-positive cocci, Gram-negative rods, and yeasts, showing promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansWeak Inhibition

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes, which are critical pathways in drug metabolism and cancer progression .

The mechanism of action involves interaction with specific molecular targets. The inhibition of certain enzymes leads to reduced cell proliferation and increased apoptosis in cancer cells. This makes this compound a candidate for further research as a therapeutic agent against various cancers .

Study on Alzheimer's Disease

A recent study explored the use of this compound derivatives as potential multitarget ligands against Alzheimer's disease. The research focused on their inhibitory effects on butyrylcholinesterase (BuChE) and dual inhibition of acetylcholinesterase (AChE). The findings indicated that these compounds could restore cholinergic balance in patients suffering from Alzheimer's disease by effectively inhibiting these enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other benzothiazole derivatives such as 6-Methoxy-2-methylbenzothiazole and 5-Chloro-2-methylbenzothiazole. The presence of the methoxy group at the 5-position significantly influenced both chemical reactivity and biological activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-methylbenzothiazole, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves N-methylation of precursor molecules under controlled conditions. For example, this compound can be synthesized via methylation of a benzothiazole intermediate using reagents like iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Reaction optimization includes solvent selection (e.g., methanol or DMF), temperature control (60–80°C), and catalyst use (e.g., phase-transfer catalysts). Purity is confirmed via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • FTIR : To identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, benzothiazole ring vibrations).
  • NMR (¹H/¹³C) : For structural elucidation (e.g., methoxy proton singlet at ~3.8 ppm, aromatic protons in the benzothiazole ring).
  • Elemental Analysis (CHNS) : To verify stoichiometry (e.g., C₉H₉NOS: C 61.69%, H 5.18%, N 7.99%).
  • Melting Point and TLC : For purity assessment .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or binding interactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/PBE0 functionals) model electronic properties like HOMO-LUMO gaps and charge distribution. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Docking studies (e.g., AutoDock) predict binding affinities to biological targets, such as enzymes or DNA, by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictions in spectral data or elemental analysis results for this compound?

  • Methodology : Discrepancies between experimental and theoretical values (e.g., in HRMS or CHNS data) require:

  • Replication : Repeat synthesis to rule out experimental error.
  • High-Resolution Techniques : Use HRMS or 2D NMR (COSY, HSQC) to confirm molecular structure.
  • Isotopic Labeling : Trace side reactions (e.g., incomplete methylation) using deuterated reagents .

Q. How is this compound utilized in developing fluorescent probes or bioactive molecules?

  • Methodology : Its benzothiazole core serves as a fluorophore in dyes (e.g., cyanine derivatives for bioimaging). Functionalization at the 2-methyl or 5-methoxy positions enhances photostability or target specificity. For example, styryl derivatives exhibit solvatochromic shifts, enabling microenvironment sensing in cells . In drug discovery, it acts as a kinase inhibitor scaffold; SAR studies optimize substituents for potency and selectivity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology : Industrial-scale production faces issues like exothermicity and byproduct formation. Solutions include:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer.
  • Catalytic Systems : Use immobilized catalysts (e.g., Pd/C) for recyclability.
  • Process Analytical Technology (PAT) : In-line IR/NIR monitors reaction progress .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMNBWVOKYKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062723
Record name Benzothiazole, 5-methoxy-2-methyl-
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Molecular Weight

179.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-69-7
Record name 5-Methoxy-2-methylbenzothiazole
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Record name 5-Methoxy-2-methylbenzothiazole
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Record name Benzothiazole, 5-methoxy-2-methyl-
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Record name Benzothiazole, 5-methoxy-2-methyl-
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Record name 5-methoxy-2-methylbenzothiazole
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Record name 5-METHOXY-2-METHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

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